Cas no 1705849-78-0 (8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

8-(3-Chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane is a structurally complex sulfonamide derivative featuring a bicyclic octane core. The compound's distinct functionalization, including a 3-chloro-4-fluorobenzenesulfonyl group and a methanesulfonyl moiety, imparts potential reactivity and selectivity for applications in medicinal chemistry and pharmaceutical research. Its rigid bicyclic framework may enhance binding affinity in target interactions, while the electron-withdrawing sulfonyl groups contribute to stability and metabolic resistance. This compound is of interest for exploratory synthesis, particularly in the development of enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry are critical for its utility in rigorous scientific investigations.
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane structure
1705849-78-0 structure
Product name:8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane
CAS No:1705849-78-0
MF:C14H17ClFNO4S2
Molecular Weight:381.870484113693
CID:5851276
PubChem ID:90591218

8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 化学的及び物理的性質

名前と識別子

    • 8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane
    • (1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
    • AKOS024883731
    • 8-(3-chloro-4-fluorophenyl)sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
    • 1705849-78-0
    • F6441-4715
    • 8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
    • インチ: 1S/C14H17ClFNO4S2/c1-22(18,19)12-6-9-2-3-10(7-12)17(9)23(20,21)11-4-5-14(16)13(15)8-11/h4-5,8-10,12H,2-3,6-7H2,1H3
    • InChIKey: FBUABJDREVUMGL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(N1C2CCC1CC(C2)S(C)(=O)=O)(=O)=O)F

計算された属性

  • 精确分子量: 381.0271562g/mol
  • 同位素质量: 381.0271562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 643
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 88.3Ų

8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6441-4715-25mg
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
25mg
$109.0 2023-09-09
Life Chemicals
F6441-4715-40mg
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
40mg
$140.0 2023-09-09
Life Chemicals
F6441-4715-5μmol
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6441-4715-20μmol
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6441-4715-2μmol
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6441-4715-5mg
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
5mg
$69.0 2023-09-09
Life Chemicals
F6441-4715-15mg
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
15mg
$89.0 2023-09-09
Life Chemicals
F6441-4715-4mg
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
4mg
$66.0 2023-09-09
Life Chemicals
F6441-4715-75mg
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
75mg
$208.0 2023-09-09
Life Chemicals
F6441-4715-3mg
8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
1705849-78-0
3mg
$63.0 2023-09-09

8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 関連文献

8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octaneに関する追加情報

8-(3-Chloro-4-Fluorobenzenesulfonyl)-3-Methanesulfonyl-8-Azabicyclo[3.2.1]octane: A Comprehensive Overview

The compound with CAS No. 1705849-78-0, commonly referred to as 8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of bicyclic sulfonamides, which are known for their potential applications in drug development due to their unique structural features and bioactivity profiles.

Bicyclic systems like the bicyclo[3.2.1]octane framework are highly valued in drug design because they offer a balance between rigidity and flexibility, which can enhance molecular stability and bioavailability. The presence of sulfonamide groups further enhances the compound's pharmacological properties, such as improved solubility and reduced toxicity, making it a promising candidate for therapeutic applications.

Recent studies have focused on the sulfonamide functionality of this compound, particularly its role in modulating enzyme activity and receptor binding. For instance, researchers have explored the ability of 8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane to inhibit specific kinase enzymes, which are key targets in the treatment of various diseases, including cancer and inflammatory disorders.

The fluorine and chlorine substituents on the benzenesulfonyl group play a crucial role in optimizing the compound's pharmacokinetic properties. Fluorine, in particular, is known for its ability to enhance lipophilicity without significantly increasing molecular weight, which is essential for achieving optimal drug delivery. Similarly, the methanesulfonyl group contributes to the compound's stability and may influence its metabolic profile.

From a synthetic standpoint, the construction of this compound involves a series of intricate reactions, including Suzuki couplings and nucleophilic substitutions. The development of efficient synthetic routes has been a focal point for chemists aiming to scale up production for preclinical testing.

Recent advancements in computational chemistry have also shed light on the molecular dynamics of this compound, providing insights into its conformational flexibility and binding affinity to target proteins. These studies have been instrumental in guiding further optimization efforts to enhance its efficacy and reduce potential side effects.

In terms of therapeutic applications, 8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane holds particular promise in oncology due to its ability to modulate signaling pathways critical for tumor growth and metastasis. Preclinical data suggest that it may serve as a lead compound for developing next-generation anticancer agents.

Moreover, the compound's unique structure has inspired researchers to explore its potential in other therapeutic areas, such as neurodegenerative diseases and infectious disorders. Its ability to penetrate cellular membranes efficiently makes it a strong candidate for targeting intracellular pathogens.

As research continues to unfold, the integration of advanced analytical techniques, such as cryo-electron microscopy and mass spectrometry, is expected to provide deeper insights into the molecular mechanisms underlying this compound's bioactivity. These advancements will undoubtedly pave the way for more effective drug design strategies.

In conclusion, 8-(3-chloro-4-fluorobenzenesulfonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane represents a cutting-edge example of how modern medicinal chemistry can leverage complex molecular architectures to address unmet medical needs. With ongoing research and development efforts, this compound has the potential to make a significant impact on therapeutic innovation in the coming years.

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